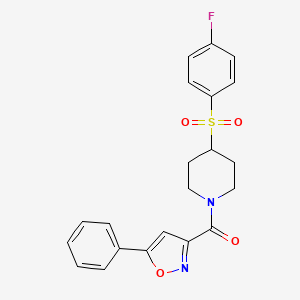
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone, also known as FSPPIM, is a chemical compound with potential applications in scientific research.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone involves the reaction of 4-fluorobenzenesulfonyl chloride with piperidine to form 4-((4-Fluorophenyl)sulfonyl)piperidine. This intermediate is then reacted with 5-phenylisoxazole-3-carboxylic acid to form the final product.
Starting Materials
4-fluorobenzenesulfonyl chloride, piperidine, 5-phenylisoxazole-3-carboxylic acid
Reaction
Step 1: React 4-fluorobenzenesulfonyl chloride with piperidine in the presence of a base such as triethylamine to form 4-((4-Fluorophenyl)sulfonyl)piperidine., Step 2: React 4-((4-Fluorophenyl)sulfonyl)piperidine with 5-phenylisoxazole-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone., Step 3: Purify the final product using techniques such as column chromatography or recrystallization.
Mecanismo De Acción
The mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood. However, it has been suggested that it acts as a selective sigma-1 receptor agonist. Activation of the sigma-1 receptor has been shown to have various effects on cellular processes, including modulation of ion channels, regulation of calcium signaling, and modulation of neurotransmitter release.
Efectos Bioquímicos Y Fisiológicos
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of voltage-gated ion channels, including sodium and potassium channels. It has also been shown to regulate calcium signaling in cells, which is important for various cellular processes, including neurotransmitter release. Additionally, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone in lab experiments is its selectivity for the sigma-1 receptor. This allows for more specific targeting of this receptor compared to other compounds that may also interact with other receptors. However, one limitation is that the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone is not fully understood, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to fully understand the mechanism of action of (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone and its effects on cellular processes. Finally, the development of more selective and potent sigma-1 receptor agonists may lead to the development of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including neurotransmission. (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone may be used as a tool compound to study the role of the sigma-1 receptor in various physiological and pathological conditions.
Propiedades
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c22-16-6-8-17(9-7-16)29(26,27)18-10-12-24(13-11-18)21(25)19-14-20(28-23-19)15-4-2-1-3-5-15/h1-9,14,18H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNBZGDYRRZJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

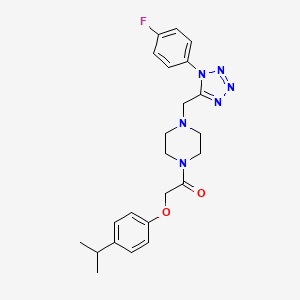
![2-[(2,4-Dichlorophenoxy)methyl]-1-ethylbenzimidazole](/img/structure/B2458095.png)
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide](/img/structure/B2458096.png)
![N-cyclohexyl-2-[5-(4-ethylphenyl)-4,6-dioxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2458097.png)
![[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2458099.png)
![2-[4-(2-Fluorophenyl)piperazin-1-yl]-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2458100.png)
![[4-(Bromomethyl)phenyl]trimethylsilane](/img/structure/B2458103.png)

![2-[(4-{[4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}piperazin-1-yl)carbonyl]-1H-indole](/img/structure/B2458106.png)
![2-Azaspiro[3.3]heptane-2-carbonyl chloride](/img/structure/B2458107.png)
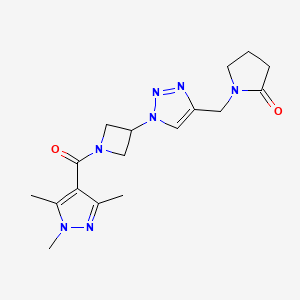
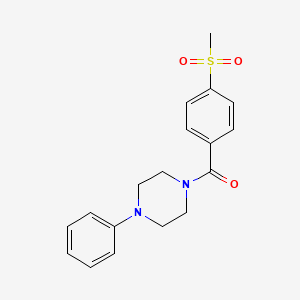
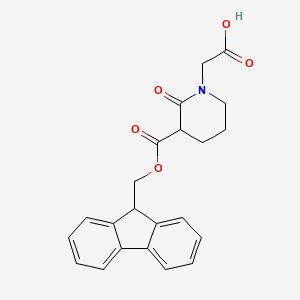
![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2458116.png)